2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are characterized by a fused ring structure comprising pyrazole and pyrimidine moieties. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of bromine at the 2-position and a carbonyl group at the 7-position contributes to its reactivity and utility in various chemical transformations.
The compound can be classified as a halogenated pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. The synthesis and functionalization of these compounds have been extensively studied in recent years, focusing on their potential as therapeutic agents and fluorescent materials .
The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves several key steps:
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide or acetic acid. The progress of the reaction can be monitored using thin-layer chromatography. Purification is usually performed through column chromatography to obtain high-purity products.
The molecular structure of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one features a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring. The bromine atom is located at the 2-position, while the carbonyl group is situated at the 7-position.
The compound's structure can be confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its molecular connectivity and functional groups.
2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, choice of solvent, and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one primarily revolves around its interactions with biological targets:
Studies have demonstrated that modifications at various positions on the pyrazolo[1,5-a]pyrimidine core can significantly alter its biological activity and potency against specific targets.
2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:
The pyrazolo[1,5-a]pyrimidine (PP) scaffold represents a privileged structural motif in drug discovery, characterized by a fused bicyclic system combining pyrazole and pyrimidine rings. This versatile heterocycle exhibits remarkable structural plasticity, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts. Its significance is evidenced by incorporation into FDA-approved therapeutics like the TRK inhibitors Larotrectinib and Entrectinib, which revolutionized treatment strategies for NTRK fusion-positive cancers [1] [8]. The scaffold's drug-like properties, including favorable solubility profiles, metabolic stability, and bioavailability, have cemented its position as a cornerstone in designing novel bioactive molecules across therapeutic areas [7].
The exploration of pyrazolo[1,5-a]pyrimidine derivatives gained substantial momentum in the 1980s, initially focusing on CNS-active agents. Early research identified the PP core in Anxioselective agents like ocinaplon, which demonstrated potent anxiolytic effects without the sedative liabilities of benzodiazepines [7] [8]. This breakthrough highlighted the scaffold's potential for CNS penetration and target selectivity. Concurrently, researchers recognized that halogenation—particularly bromination—could profoundly alter the physicochemical and pharmacological profiles of heterocyclic compounds. Brominated heterocycles emerged as critical intermediates and bioactive entities, exemplified by compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline, which demonstrated potent antiproliferative activity (IC₅₀ values 5.45–9.6 μg/mL) against diverse cancer cell lines through topoisomerase-I inhibition [3].
The strategic incorporation of bromine into the PP scaffold evolved through parallel synthetic and medicinal chemistry advancements. Key synthetic methodologies enabled regioselective bromination at specific positions, particularly the C2 and C5 sites of the pyrazolo[1,5-a]pyrimidine core. One pivotal approach involved cyclocondensation reactions between β-ketoesters and 5-aminopyrazoles, providing efficient access to the 7-oxo derivatives [5] [8]. Subsequent electrophilic bromination or the use of brominated building blocks allowed the installation of bromine atoms at the C2 position. This synthetic versatility facilitated systematic exploration of structure-activity relationships, revealing that bromination significantly enhanced bioactivity across multiple therapeutic domains. The emergence of 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one as a distinct chemical entity coincided with high-throughput screening campaigns against Mycobacterium tuberculosis, where it demonstrated promising antitubercular activity (MIC values in the low micromolar range), positioning it as a lead structure for anti-infective development [5].
Table 1: Evolution of Key Brominated Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry
Compound | Therapeutic Area | Key Biological Activity | Significance |
---|---|---|---|
Larotrectinib | Oncology (TRK inhibition) | Inhibition of tropomyosin receptor kinases in NTRK+ cancers | First FDA-approved PP-based TRK inhibitor (2018) |
Entrectinib | Oncology (TRK/ROS1/ALK) | Pan-TRK, ROS1, and ALK kinase inhibition | FDA-approved (2019) for NTRK fusion-positive tumors |
Ocinaplon | CNS (Anxiolytic) | GABA_A receptor modulation with reduced sedation | Demonstrated clinical anxiolytic efficacy |
2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one | Anti-infective/Oncology | Antitubercular activity; Kinase modulation | Lead optimization candidate identified through HTS |
The introduction of a bromine atom at the C2 position of pyrazolo[1,5-a]pyrimidin-7(4H)-one induces profound electronic and steric modifications that translate to enhanced biological activities. Bromine, with its substantial atomic radius (1.14 Å) and moderate electronegativity (2.96 on Pauling scale), creates a steric bulge while polarizing adjacent bonds. This polarization increases the acidity of the N1-H proton, strengthening hydrogen-bonding interactions with biological targets. X-ray crystallographic studies of the parent scaffold confirmed the dominance of the 7-oxo tautomer (C=O bond length: 1.23±0.01 Å), where bromine at C2 further stabilizes this configuration, optimizing the pharmacophore geometry for target binding [5].
In antitubercular applications, the 2-bromo derivative demonstrated substantially enhanced potency (MIC: 1.56-3.13 µg/mL) compared to its non-brominated counterpart (MIC: >50 µg/mL) against Mycobacterium tuberculosis H37Rv [5]. This dramatic improvement stemmed from multiple factors: First, bromine's hydrophobic character enhanced membrane penetration, critical for targeting intracellular pathogens. Second, it conferred resistance to oxidative metabolism by mycobacterial flavin-dependent hydroxylases (e.g., Rv1751), which rapidly degraded non-halogenated analogs. Resistance studies revealed that deletion of Rv1751 rendered Mtb hypersensitive to the 2-bromo derivative, confirming bromine's role in metabolic stabilization.
Beyond anti-infective applications, the 2-bromo modification proved instrumental in optimizing kinase inhibitory profiles. Molecular docking studies indicated that the bromine atom occupies a hydrophobic subpocket in the ATP-binding site of kinases like TRKA, forming favorable van der Waals contacts with conserved residues (e.g., Leu657 and Phe646) [1] [4]. In CRF1 receptor antagonists, bromination at C2 enhanced binding affinity (Kᵢ < 50 nM for optimized analogs) by improving shape complementarity with a lipophilic receptor cleft [4]. The bromine atom also served as a versatile synthetic handle for further derivatization via transition metal-catalyzed cross-coupling reactions, enabling efficient generation of structure-activity relationship (SAR) libraries. Palladium-catalyzed Suzuki-Miyaura couplings, for instance, allowed the introduction of diverse aryl, heteroaryl, and vinyl groups at C2, facilitating the exploration of steric and electronic effects on target engagement [5] [8].
Table 2: Impact of 2-Bromo Substitution on Bioactivity Across Therapeutic Applications
Therapeutic Area | Biological Target | Effect of 2-Br Substitution | Magnitude of Enhancement |
---|---|---|---|
Antitubercular | Mycobacterial growth | Enhanced whole-cell activity; Resistance to Rv1751 hydroxylase | 16-32 fold MIC reduction vs. non-Br analog |
Oncology (Kinase inhibition) | Tropomyosin receptor kinases (TRK) | Improved hydrophobic pocket occupancy; Increased cellular potency | Binding affinity improvements up to 10-fold |
CNS | CRF1 receptor | Enhanced lipophilic interactions; Improved receptor residence time | Kᵢ reduction to nanomolar levels |
Antimicrobial | MRSA strains | Increased membrane penetration; Reduced efflux susceptibility | MIC values reduced to ≤6.25 µg/mL |
The 2-bromo group also significantly influenced the physicochemical profile of the scaffold. It increased logP by approximately 1 unit, enhancing passive diffusion while maintaining aqueous solubility through the hydrogen-bonding capacity of the 7-oxo group and N3 nitrogen. This balanced lipophilicity proved crucial for achieving cellular activity in both antibacterial and anticancer contexts. In antimycobacterial studies, removal of the bromine atom resulted in complete loss of activity, underscoring its indispensability [5] [6]. Similarly, in anticancer profiling against HT29, HeLa, and C6 cell lines, brominated derivatives consistently outperformed their non-halogenated counterparts in proliferation assays [3]. The apoptosis induction capacity of these compounds, confirmed through DNA laddering assays, further validated the functional impact of bromination on biological efficacy [3].
The strategic incorporation of bromine at C2 thus represents a sophisticated medicinal chemistry optimization that simultaneously addresses multiple parameters: target binding affinity, metabolic stability, membrane permeability, and synthetic versatility. This multi-faceted enhancement explains why 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one has emerged as a privileged intermediate and lead structure in contemporary drug discovery programs spanning infectious diseases, oncology, and CNS disorders.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1